molecular formula C21H18N2O3 B5819928 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol

Cat. No.: B5819928
M. Wt: 346.4 g/mol
InChI Key: ICXLGEZBHYTHDQ-UHFFFAOYSA-N
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Description

2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol is 346.13174244 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-19-10-8-14(11-20(19)26-2)17-12-18(23-22-17)16-9-7-13-5-3-4-6-15(13)21(16)24/h3-12,24H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXLGEZBHYTHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)naphthalen-1-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H22N2O4\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a naphthalene backbone substituted with a pyrazole ring and methoxy groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound generally involves the condensation of appropriate precursors under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antiviral Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated efficacy against a range of viruses including HIV and influenza.

  • Case Study: HIV Inhibition
    A study highlighted that pyrazole derivatives could inhibit HIV replication in vitro with IC50 values ranging from 0.02 to 0.2 μM, showcasing their potential as antiviral agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways.

  • Case Study: Cytotoxicity Assays
    In cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited notable antiproliferative effects with IC50 values indicating significant cytotoxicity .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.
  • Induction of Apoptosis : It activates apoptotic pathways by modulating key proteins involved in cell survival and death.
  • Antioxidant Activity : The methoxy groups contribute to its ability to scavenge free radicals, potentially enhancing its therapeutic profile.

Data Summary

Biological ActivityAssay TypeIC50 ValueReference
AntiviralHIV Replication0.02 - 0.2 μM
AnticancerMCF-7 CytotoxicityVaries (not specified)

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